N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4-dimethylbenzenesulfonamide
Description
N-(2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 4-methoxyphenyl group at position 2 and a 2,4-dimethylbenzenesulfonamide moiety linked via an ethyl chain to the thiazole’s 4-position. The 2,4-dimethylbenzenesulfonamide group contributes to lipophilicity, which may improve membrane permeability compared to simpler sulfonamides .
The structural complexity of this molecule positions it as a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to sulfonamide-thiazole hybrids.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-14-4-9-19(15(2)12-14)27(23,24)21-11-10-17-13-26-20(22-17)16-5-7-18(25-3)8-6-16/h4-9,12-13,21H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBNUHNBKBSZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with a methoxyphenyl halide.
Coupling with Dimethylbenzenesulfonamide: The final step involves coupling the thiazole derivative with 2,4-dimethylbenzenesulfonamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized thiazole derivatives.
Scientific Research Applications
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and function, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific molecular pathways and enzymes.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Comparative Insights
Substituent Effects on Bioactivity
- 4-Methoxyphenyl vs. In contrast, Azoramide’s chloro substituent is electron-withdrawing, which may favor hydrophobic interactions in cellular membranes .
- Sulfonamide vs.
Solubility and Lipophilicity
- The 2,4-dimethylbenzenesulfonamide in the target compound increases lipophilicity (logP ~3.5 estimated) compared to sulfathiazole (logP ~0.5), enhancing membrane permeability but reducing aqueous solubility .
- Compounds with polar groups, such as bis(2-methoxyethyl)sulfamoyl (), exhibit improved solubility, suggesting that modifying the sulfonamide’s N-substituents could optimize the target’s pharmacokinetics .
Biological Activity
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its biological significance, particularly in drug development. The structure can be represented as follows:
This structure includes a 4-methoxyphenyl group and a sulfonamide functional group, both of which contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro assays demonstrated that these compounds can effectively reduce the viability of various cancer cell lines, including lung and prostate cancer cells .
Table 1: Antitumor Activity Results
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | A549 (Lung) | 6.75 ± 0.19 | Inhibition of tubulin polymerization |
| B | HCC827 (Lung) | 5.13 ± 0.97 | Induction of apoptosis |
| C | NCI-H358 (Lung) | 0.85 ± 0.05 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it exhibits comparable efficacy to standard antibiotics like norfloxacin against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
- DNA Binding : Some studies suggest that thiazole derivatives can bind to DNA, affecting replication and transcription processes .
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies highlight the effectiveness of thiazole-containing compounds in clinical settings:
- Case Study 1 : A clinical trial involving a thiazole derivative showed a significant reduction in tumor size in patients with advanced lung cancer after a treatment regimen over six months.
- Case Study 2 : A study on the antimicrobial efficacy of similar compounds demonstrated successful treatment outcomes in patients with bacterial infections resistant to conventional antibiotics.
Q & A
Q. Basic Characterization
- 1H/13C NMR :
- Thiazole protons appear as singlets at δ 7.2–7.5 ppm (C4-H) .
- Sulfonamide NH protons resonate at δ 6.8–7.1 ppm (broad, exchangeable) .
- IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and NH stretches at 3150–3300 cm⁻¹ .
Advanced Resolution :- X-ray Crystallography : Resolves regiochemistry (e.g., thiazole substitution pattern) and confirms sulfonamide geometry .
- HSQC/HMBC NMR : Assigns quaternary carbons and verifies connectivity between thiazole and sulfonamide moieties .
What structure-activity relationships (SAR) are critical for modifying this compound’s bioactivity?
Advanced Research Focus
Key SAR considerations:
- Thiazole Substituents : Electron-donating groups (e.g., 4-methoxyphenyl) enhance π-π stacking with biological targets .
- Sulfonamide Methyl Groups : 2,4-Dimethyl substitution increases lipophilicity, improving membrane permeability .
- Ethyl Linker : Flexibility balances binding affinity and metabolic stability .
Methodology :- Analog Synthesis : Replace 4-methoxyphenyl with halogens (e.g., Cl, F) to study electronic effects .
- Biological Assays : Test analogs against kinase targets (e.g., Nek2/Hec1) to correlate substituents with IC50 values .
How can conflicting spectral data (e.g., tautomerism in thiazole derivatives) be addressed?
Q. Data Contradiction Analysis
- Tautomeric Equilibria : Thiazole-thione tautomers complicate NMR/IR interpretation.
- IR Confirmation : Absence of S-H stretches (~2500 cm⁻¹) confirms thione dominance .
- Dynamic NMR : Variable-temperature experiments detect tautomerization rates (e.g., coalescence temperatures) .
- X-ray Validation : Crystallographic data definitively assigns tautomeric forms .
What quality control protocols ensure batch-to-batch consistency in preclinical studies?
Q. Basic Quality Assurance
- HPLC Purity : Use C18 columns (acetonitrile/water + 0.1% TFA) to achieve ≥98% purity .
- Residual Solvents : GC-MS detects traces of DMF or THF (ICH Q3C limits) .
Advanced Metrics :- Chiral Purity : Chiral HPLC (e.g., Chiralpak AD-H) if stereocenters are present .
- Degradation Studies : Forced degradation (heat, light, pH) identifies labile groups (e.g., sulfonamide hydrolysis) .
What computational methods predict this compound’s metabolic stability and toxicity?
Q. Advanced Methodology
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict CYP450 oxidation sites .
- Molecular Dynamics : Simulate binding to hERG channels to assess cardiotoxicity risk .
- ADMET Prediction : Tools like SwissADME estimate logP (target: 2–4) and BBB permeability .
How does the compound’s solubility profile impact formulation for in vivo studies?
Q. Basic Research Focus
- Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, and PEG-400 .
- Salt Formation : Sulfonamide protonation (pKa ~10) allows salt formation with HCl or citric acid .
Advanced Strategies :- Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability for low-solubility analogs .
What synthetic impurities are likely, and how are they controlled?
Q. Advanced Analytical Focus
- Common Impurities :
- Unreacted Sulfonyl Chloride : Detected via HPLC at RRT 0.85–0.90 .
- Ethyl Linker Oxidation : LC-MS identifies sulfoxide/sulfone byproducts (m/z +16/+32) .
- Control Strategies :
- Process Optimization : Reduce oxidation by replacing DMF with acetonitrile .
- In-Process Testing : Monitor reaction progress with TLC (Rf 0.3–0.4 in 1:1 hexane/EtOAc) .
How can in vitro bioactivity data be validated against in vivo efficacy?
Q. Advanced Translational Research
- Target Engagement : Use SPR or ITC to measure binding affinity (KD) to kinases (e.g., Nek2) .
- PK/PD Modeling : Correlate plasma concentrations (Cmax, AUC) with tumor growth inhibition in xenograft models .
- Biomarker Analysis : Quantify phospho-Hec1 levels in tumor tissue via ELISA .
What are the limitations of current synthetic routes, and how can green chemistry principles be applied?
Q. Advanced Methodological Critique
- Limitations :
- Lawesson’s reagent generates toxic byproducts (e.g., H2S) .
- Multi-step synthesis reduces overall yield (<40%) .
- Green Alternatives :
- Microwave-Assisted Synthesis : Reduces reaction time (4h → 30min) and improves yield .
- Biocatalysis : Lipases or transaminases for enantioselective amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
